5'-Benzyloxy Carvedilol
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Overview
Description
5’-Benzyloxy Carvedilol is a derivative of Carvedilol, a non-selective beta-adrenergic antagonist used primarily in the treatment of heart failure and hypertension. This compound is an enantiomer of Carvedilol, which means it has a specific three-dimensional arrangement that can affect its pharmacological properties.
Preparation Methods
The synthesis of 5’-Benzyloxy Carvedilol involves several steps. One common method includes the reaction of 4-hydroxy carbazole with epichlorohydrin in the presence of a base like sodium hydroxide to form an intermediate. This intermediate is then reacted with 2-(2-methoxyphenoxy)ethylamine to produce Carvedilol. The benzyloxy group is introduced through a subsequent reaction with benzyl chloride under basic conditions . Industrial production methods often involve optimization of these steps to improve yield and purity .
Chemical Reactions Analysis
5’-Benzyloxy Carvedilol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles like amines or thiols replace the benzyl group
Scientific Research Applications
5’-Benzyloxy Carvedilol has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of structural modifications on beta-adrenergic antagonists.
Biology: Researchers use it to investigate the biological pathways and interactions of beta-blockers.
Medicine: It is studied for its potential therapeutic effects and pharmacokinetics in comparison to Carvedilol.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug delivery systems
Mechanism of Action
5’-Benzyloxy Carvedilol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the workload on the heart and lowers blood pressure. It also has antioxidant properties, which contribute to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 5’-Benzyloxy Carvedilol include:
Carvedilol: The parent compound, used widely in clinical settings.
Nebivolol: Another beta-blocker with vasodilatory properties.
Metoprolol: A selective beta-1 adrenergic antagonist used for similar indications. 5’-Benzyloxy Carvedilol is unique due to its specific enantiomeric form, which can result in different pharmacological effects compared to the racemic mixture of Carvedilol
Properties
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-5-phenylmethoxyphenoxy)ethylamino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O5/c1-35-28-15-14-24(37-20-22-8-3-2-4-9-22)18-30(28)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHXJWOZEWRBDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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